1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one
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Overview
Description
“1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one” is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group, a nitro group, and a phenethylamino group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the quinoline ring.
Alkylation: Addition of the ethyl group to the nitrogen atom.
Amination: Introduction of the phenethylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The phenethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Quinoline Derivatives: Formed by substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one” would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group may play a role in redox reactions, while the phenethylamino group can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-nitroquinolin-2(1H)-one: Lacks the phenethylamino group.
4-(phenethylamino)quinolin-2(1H)-one: Lacks the nitro and ethyl groups.
1-ethyl-4-(phenethylamino)quinolin-2(1H)-one: Lacks the nitro group.
Uniqueness
“1-ethyl-3-nitro-4-(phenethylamino)quinolin-2(1H)-one” is unique due to the combination of the ethyl, nitro, and phenethylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-ethyl-3-nitro-4-(2-phenylethylamino)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-21-16-11-7-6-10-15(16)17(18(19(21)23)22(24)25)20-13-12-14-8-4-3-5-9-14/h3-11,20H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLYOIHUDRJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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